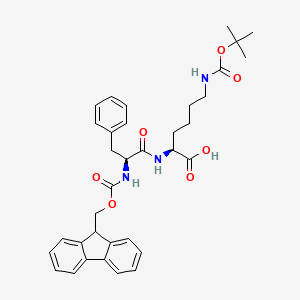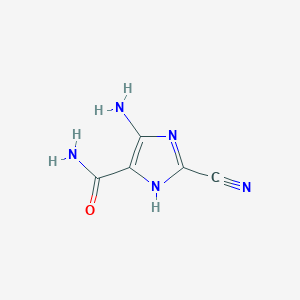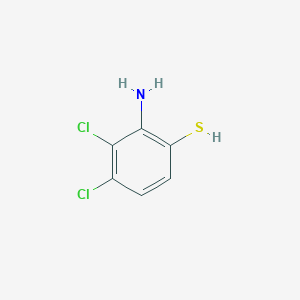
Isopropyl 2-((4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxy-5-(3-(phenylsulfonyl)propanamido)phenyl)amino)-4-(1-methyl-1H-indol-3-yl)pyrimidine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isopropyl 2-((4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxy-5-(3-(phenylsulfonyl)propanamido)phenyl)amino)-4-(1-methyl-1H-indol-3-yl)pyrimidine-5-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrimidine core, which is often found in biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 2-((4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxy-5-(3-(phenylsulfonyl)propanamido)phenyl)amino)-4-(1-methyl-1H-indol-3-yl)pyrimidine-5-carboxylate likely involves multiple steps, including the formation of the pyrimidine ring, the introduction of the indole moiety, and the attachment of various functional groups. Typical reaction conditions might include:
Formation of the Pyrimidine Ring: This could involve the condensation of appropriate precursors under acidic or basic conditions.
Introduction of the Indole Moiety: This step might require a coupling reaction, such as a Suzuki or Heck reaction.
Functional Group Modifications: Various functional groups can be introduced or modified using standard organic synthesis techniques, such as amide bond formation, sulfonation, and methylation.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Scaling Up Reactions: Ensuring that reactions can be performed on a large scale without significant loss of yield or purity.
Purification Techniques: Using methods such as crystallization, chromatography, or distillation to purify the final product.
化学反応の分析
Types of Reactions
Isopropyl 2-((4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxy-5-(3-(phenylsulfonyl)propanamido)phenyl)amino)-4-(1-methyl-1H-indol-3-yl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to introduce or modify functional groups.
Reduction: Reduction reactions could be used to alter specific functional groups, such as nitro groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions could be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents and conditions for these reactions might include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halides, acids, or bases.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biology, it might be studied for its potential biological activity, such as its ability to interact with specific enzymes or receptors.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects, such as its ability to act as an inhibitor or activator of specific biological pathways.
Industry
In industry, it might be used in the development of new materials or as a component in various chemical processes.
作用機序
The mechanism of action of Isopropyl 2-((4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxy-5-(3-(phenylsulfonyl)propanamido)phenyl)amino)-4-(1-methyl-1H-indol-3-yl)pyrimidine-5-carboxylate would depend on its specific interactions with molecular targets. This could involve binding to specific enzymes, receptors, or other proteins, leading to changes in cellular signaling pathways or metabolic processes.
類似化合物との比較
Similar Compounds
Similar compounds might include other pyrimidine derivatives or molecules with similar functional groups. Examples could include:
Pyrimidine Derivatives: Such as 5-fluorouracil or cytosine.
Indole Derivatives: Such as tryptophan or indomethacin.
Uniqueness
The uniqueness of Isopropyl 2-((4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxy-5-(3-(phenylsulfonyl)propanamido)phenyl)amino)-4-(1-methyl-1H-indol-3-yl)pyrimidine-5-carboxylate lies in its specific combination of functional groups and structural features, which might confer unique biological or chemical properties.
特性
分子式 |
C38H45N7O6S |
|---|---|
分子量 |
727.9 g/mol |
IUPAC名 |
propan-2-yl 2-[5-[3-(benzenesulfonyl)propanoylamino]-4-[2-(dimethylamino)ethyl-methylamino]-2-methoxyanilino]-4-(1-methylindol-3-yl)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C38H45N7O6S/c1-25(2)51-37(47)28-23-39-38(42-36(28)29-24-45(6)32-16-12-11-15-27(29)32)41-31-21-30(33(22-34(31)50-7)44(5)19-18-43(3)4)40-35(46)17-20-52(48,49)26-13-9-8-10-14-26/h8-16,21-25H,17-20H2,1-7H3,(H,40,46)(H,39,41,42) |
InChIキー |
NEWWHYDSSALEAU-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC(=O)C1=CN=C(N=C1C2=CN(C3=CC=CC=C32)C)NC4=C(C=C(C(=C4)NC(=O)CCS(=O)(=O)C5=CC=CC=C5)N(C)CCN(C)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethylphosphonic acid;ethane](/img/structure/B12832151.png)


![[1,2]Thiazolo[2,3-a]benzimidazole](/img/structure/B12832175.png)
![N,N-bis(2-hydroxyethyl)-4-[[4,4,5,5,5-pentafluoro-3-(pentafluoroethyl)-1,2,3-tris(trifluoromethyl)pent-1-enyl]oxy]benzenesulphonamide](/img/structure/B12832183.png)
![Methyl 7-chloro-6-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B12832185.png)
![Rel-(1S,4S,5S)-5-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B12832192.png)
![(S)-2'-(Di-o-tolylphosphanyl)-[1,1'-binaphthalen]-2-ol](/img/structure/B12832208.png)
![7-Bromo-4-chloropyrido[3,2-D]pyrimidin-6-amine](/img/structure/B12832211.png)

![N'~2~,N'~6~-bis[(E)-(2-hydroxynaphthalen-1-yl)methylidene]pyridine-2,6-dicarbohydrazide](/img/structure/B12832227.png)


